molecular formula C15H11F3N2OS B4354012 3-cyclopropyl-6-(5-methyl-2-thienyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine

3-cyclopropyl-6-(5-methyl-2-thienyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine

Cat. No.: B4354012
M. Wt: 324.3 g/mol
InChI Key: JGFYGVWAZVFIIO-UHFFFAOYSA-N
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Description

3-cyclopropyl-6-(5-methyl-2-thienyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine is a synthetic organic compound that belongs to the class of isoxazolo[5,4-b]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-6-(5-methyl-2-thienyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine typically involves multi-step organic reactions. Common starting materials include cyclopropyl derivatives, thienyl compounds, and trifluoromethylated reagents. The key steps may involve:

  • Cyclization reactions to form the isoxazole ring.
  • Substitution reactions to introduce the trifluoromethyl group.
  • Coupling reactions to attach the thienyl and cyclopropyl groups.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production. This includes:

  • Selection of cost-effective reagents.
  • Optimization of reaction conditions to maximize yield and purity.
  • Implementation of scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-6-(5-methyl-2-thienyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-6-(5-methyl-2-thienyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-cyclopropyl-6-(5-methyl-2-thienyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine can be compared with other isoxazolo[5,4-b]pyridines, such as:
    • 3-cyclopropyl-6-(2-thienyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine
    • 3-cyclopropyl-6-(5-methyl-2-furyl)-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the trifluoromethyl group, in particular, can enhance its metabolic stability and binding affinity to biological targets.

Properties

IUPAC Name

3-cyclopropyl-6-(5-methylthiophen-2-yl)-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2OS/c1-7-2-5-11(22-7)10-6-9(15(16,17)18)12-13(8-3-4-8)20-21-14(12)19-10/h2,5-6,8H,3-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFYGVWAZVFIIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=NC3=C(C(=C2)C(F)(F)F)C(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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